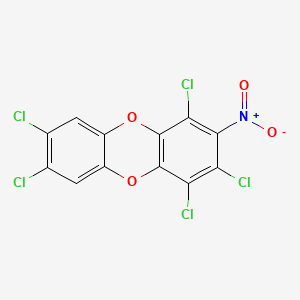
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD), a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . The structure of this compound consists of two benzene rings joined by two oxygen bridges, with chlorine and nitro groups attached at specific positions .
Métodos De Preparación
The synthesis of polychlorinated dibenzodioxins, including 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin, typically involves the chlorination of dibenzo-p-dioxin. Industrial production methods often involve the incineration of chlorine-containing substances such as polyvinyl chloride (PVC) and the chlorine bleaching of paper . The most common method of reducing the quantity of dioxins formed is through rapid quenching of the exhaust gases .
Análisis De Reacciones Químicas
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin has several scientific research applications:
Chemistry: It is used to study the effects of halogenated aromatic hydrocarbons on chemical reactions and environmental pollution.
Biology: It is used to investigate the bioaccumulation and toxic effects of dioxins in living organisms.
Medicine: It is used to study the mechanisms of toxicity and the potential health effects of exposure to dioxins.
Industry: It is used to monitor and control the release of dioxins during industrial processes.
Mecanismo De Acción
The mechanism of action of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin involves the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it binds to specific DNA sequences called xenobiotic response elements (XREs). This binding activates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes .
Comparación Con Compuestos Similares
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzodioxins, such as:
- 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
- 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin
- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin
- 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin
- 1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin .
What sets this compound apart is the presence of the nitro group, which can influence its chemical reactivity and toxicity.
Propiedades
Número CAS |
106352-67-4 |
|---|---|
Fórmula molecular |
C12H2Cl5NO4 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
1,2,4,7,8-pentachloro-3-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Cl5NO4/c13-3-1-5-6(2-4(3)14)22-12-9(17)10(18(19)20)7(15)8(16)11(12)21-5/h1-2H |
Clave InChI |
KETCEPLTWRYWQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


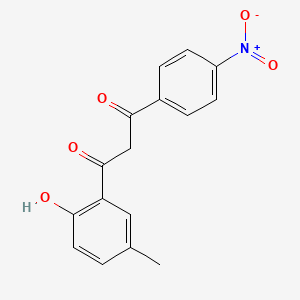

![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)

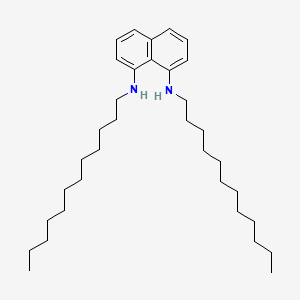
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)

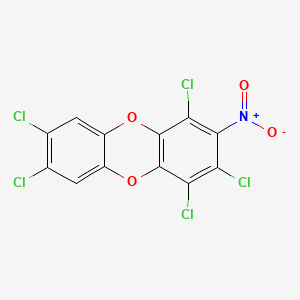
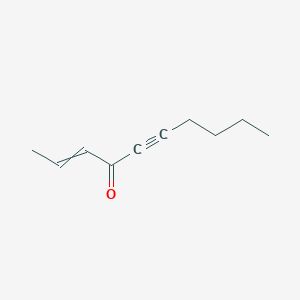
![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)

![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)
silane](/img/structure/B14333977.png)

